![molecular formula C9H6BrClN2O2 B2605837 Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 1820683-44-0](/img/structure/B2605837.png)
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
“Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate” is an organic chemical compound used as a synthesis intermediate . It has the CAS Number: 1820683-44-0 and the Linear Formula: C9H6BrClN2O2 .
Synthesis Analysis
Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate” includes a fused bicyclic 5–6 heterocycle, which is a common structure in medicinal chemistry .Chemical Reactions Analysis
The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies .Scientific Research Applications
Antiviral Research
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate has been investigated for its antiviral properties. Compounds in the imidazo[1,2-a]pyridine class have demonstrated activity against a range of viruses, including influenza and herpes simplex virus . The unique structure of this compound allows it to interfere with viral replication processes, making it a promising candidate for antiviral drug development.
Anticancer Agents
Research has shown that derivatives of imidazo[1,2-a]pyridine, including Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate, exhibit significant anticancer activity . These compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their ability to target specific cancer cell pathways makes them valuable in the development of new cancer therapies.
Antibacterial Applications
This compound has also been explored for its antibacterial properties. Imidazo[1,2-a]pyridine derivatives have been effective against various bacterial strains, including drug-resistant bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes, providing a basis for new antibacterial drugs.
Material Science
Beyond medicinal chemistry, Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate has applications in material science. Its unique chemical structure allows it to be used in the synthesis of novel materials with specific electronic and optical properties. These materials can be applied in the development of sensors, organic light-emitting diodes (OLEDs), and other advanced technologies.
Each of these applications highlights the versatility and potential of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate in scientific research. If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological molecules .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various organic reactions due to the presence of bromine atoms, and they can interact with biological molecules due to the imidazo[1,2-a]pyridine ring .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Pharmacokinetics
The presence of a carboxylate ester group may confer good solubility in aqueous solutions .
Action Environment
It is known that the compound should be stored at a temperature between 28°c .
properties
IUPAC Name |
methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSBVWUPFZQCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate |
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